tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl ®-2-acetylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, an acetyl group, and a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-acetylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-2-acetylmorpholine-4-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl ®-2-acetylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- tert-Butyl chloride
Uniqueness
tert-Butyl ®-2-acetylmorpholine-4-carboxylate is unique due to its combination of a morpholine ring and a tert-butyl group. This structural feature imparts distinct reactivity and biological activity compared to other tert-butyl derivatives .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-acetylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 |
InChI Key |
LJUFWUIUVLJYDF-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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